Enhanced Metabolic Stability and Lipophilicity Compared to 2-Methyl Analog
The presence of the 2-trifluoromethyl group imparts a distinct physicochemical profile compared to the 2-methyl analog (CAS 126052-22-0). The trifluoromethyl group is a strongly electron-withdrawing group that increases metabolic stability by deactivating the adjacent aromatic ring toward CYP450-mediated oxidation [1]. Computed properties highlight this difference: the target compound has a molecular weight of 191.15 g/mol and a topological polar surface area (TPSA) of 29.9 Ų, compared to the 2-methyl analog's MW of 137.18 g/mol and estimated higher basicity (pKa ~9.5 vs. ~8.5) [2]. The lower pKa and moderate lipophilicity (XLogP3 = 0) of the target compound are more aligned with CNS drug-like space [2].
| Evidence Dimension | Metabolic Stability (CYP450 Susceptibility) |
|---|---|
| Target Compound Data | Electron-withdrawing -CF3 group deactivates ring toward oxidation; predicted pKa ~8.5. |
| Comparator Or Baseline | 2-Methyl analog (CAS 126052-22-0): Electron-donating -CH3 group may increase oxidation susceptibility; predicted pKa ~9.5. |
| Quantified Difference | Estimated pKa difference of ~1 log unit; qualitative increase in metabolic stability. |
| Conditions | Inferred from electronic effects and general fluorine medicinal chemistry principles. |
Why This Matters
Procurement of the trifluoromethyl analog ensures the final drug candidate has a higher probability of possessing favorable metabolic stability and CNS penetration, reducing the risk of late-stage failure due to poor pharmacokinetics.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
- [2] PubChem. (2025). 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine (CID 14719928) and 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CID 14719924). View Source
